molecular formula C13H10O2 B044150 3-Hydroxybenzophenone CAS No. 13020-57-0

3-Hydroxybenzophenone

Cat. No. B044150
CAS RN: 13020-57-0
M. Wt: 198.22 g/mol
InChI Key: SHULEACXTONYPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxybenzophenone and related compounds involves intricate chemical reactions that highlight the compound's versatility. A notable method involves a palladium-catalyzed cross-coupling reaction, leading to the efficient synthesis of 3-hydroxybenzo[c]phenanthrene, a closely related compound. This method demonstrates the regiospecific synthesis of phenolic compounds, which are pivotal in understanding the molecular assembly of more complex structures (Subodh Kumar, 1997).

Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzophenone is characterized by the presence of hydroxy and benzophenone functional groups, contributing to its chemical reactivity and interaction with other molecules. Spectroscopic characterization and X-ray analysis of derivatives, such as 2-hydroxy-4-alkoxy-3′-nitrobenzophenones, reveal the non-planar nature of the benzophenone skeletons and the intramolecular hydrogen bonding, influencing the compound's physical and chemical behavior (L. Lu & Liang‐Nian He, 2012).

Chemical Reactions and Properties

3-Hydroxybenzophenone undergoes various chemical reactions, showcasing its reactivity and applicability in synthesizing a wide range of compounds. For instance, it can participate in annulation reactions, leading to the formation of diversely substituted 2-hydroxy-4′-hydroxybenzophenones, highlighting its role in creating complex molecules with specific properties (Xiaonan Shi et al., 2017).

Physical Properties Analysis

The physical properties of 3-Hydroxybenzophenone, such as melting point, solubility, and crystalline structure, are crucial for its application in various domains. Studies on polymorphism and crystal assembly of benzophenones, including hydrate forms, provide insights into the material's stability, solubility, and intermolecular interactions, which are essential for pharmaceutical and material science applications (I. M. Landre et al., 2010).

Chemical Properties Analysis

The chemical properties of 3-Hydroxybenzophenone, including its reactivity towards various functional groups and conditions, underpin its utility in synthetic chemistry. Its reactions with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone, resulting in the synthesis of functionalized 2-hydroxybenzophenones and other derivatives, underscore its versatility and the potential for creating novel compounds with desired characteristics (V. Iaroshenko et al., 2012).

Scientific Research Applications

  • Medical and Biological Applications :

    • Oxidized 3-Hydroxykynurenine (a derivative) can modify proteins with free alpha-amino groups, potentially contributing to nuclear cataract formation in the lens (Aquilina, Carver, & Truscott, 2000).
    • Oxybenzone, found in personal care products, can increase micronuclei and chromosomal aberrations in human lymphocytes, potentially affecting endocrine system function and causing adverse health effects (Santovito et al., 2019).
    • BP-3's estrogenic activity may be increased by its metabolites, but its anti-androgenic activity may be decreased by its metabolites (Watanabe et al., 2015).
  • Chemistry and Materials Science :

    • Luminescent nonanuclear Eu(III) clusters with modified 2-hydroxybenzophenone ligands show potential for efficient visible light emission (Zhang et al., 2013).
    • Sc(OTf)3/BF3OEt2-catalyzed annulation of 3-formylchromones with functionalized alkenes provides access to diversely and highly functionalized 2-hydroxybenzophenones (Sultana et al., 2022).
    • Polymer-supported triplet benzophenone photocatalysts are used for sustainable photocatalysis of an α-diazocarbonyl compound (Pastor-Pérez et al., 2013).
  • Environmental Studies :

    • A method for determining six hydroxylated benzophenone UV absorbers in environmental water samples highlights BP-4 as the most prevalent compound in raw wastewater and river water (Negreira et al., 2009).
    • Pseudomonas strain ET1 can metabolize 3-phenoxybenzoate, converting it to phenol, indicating potential for bioremediation (Topp & Akhtar, 1991).

Safety And Hazards

3-Hydroxybenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition .

properties

IUPAC Name

(3-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHULEACXTONYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047880
Record name 3-Hydroxybenzophenone
Source EPA DSSTox
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzophenone

CAS RN

13020-57-0
Record name 3-Hydroxybenzophenone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxybenzophenone
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Record name 3-Hydroxybenzophenone
Source EPA DSSTox
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Record name 3-hydroxybenzophenone
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Record name 3-HYDROXYBENZOPHENONE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

1458 g (6.9 mol) of (3-methoxyphenyl)(phenyl)methanone was dissolved in 2090 mL of AcOH. To the solution, 2320 ml (20.6 mol) of 48% HBr was added and the mixture was stirred at 90° C. for 18 hours. The reaction was monitored by TLC (AcOEt:hex 1:9). After reaction was completed the mixture was cooled down to RT and poured into ice with stirring. The precipitated solid was filtered, washed with water and dried yielding the title compound as a white solid (1234 g, 91%).
Quantity
1458 g
Type
reactant
Reaction Step One
Name
Quantity
2090 mL
Type
solvent
Reaction Step One
Name
Quantity
2320 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

0.1 mole of the 3-methoxybenzophenone thus obtained is heated under reflux for 9 hours in 100 ml of 48% hydrobromic acid. When the hydrolysis is finished the product obtained is recrystallised in a mixture of equal volumes of water and alcohol. Yield: 78%. Melting point of the product obtained: 118° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
M Placzek, M Dendorfer, B Przybilla… - Acta Dermato …, 2013 - medicaljournalssweden.se
… For instance, tests with 2-hydroxybenzophenone and 3-hydroxybenzophenone do not result … , 2-benzoylbenzoic acid, and 3-hydroxybenzophenone, and, after radiation exposure of …
Number of citations: 22 medicaljournalssweden.se
MF Teasley, BS Hsiao - Macromolecules, 1996 - ACS Publications
… The S N Ar polymerization of isoPEK requires 4-fluoro-3‘-hydroxybenzophenone (4,3‘FHB), while isoPEKEK can be prepared from DFB and 3,4‘-dihydroxybenzophenone (3,4‘DHB). 4,3…
Number of citations: 57 pubs.acs.org
M Kawaguchi, R Ito, H Honda, N Endo… - … of Chromatography A, 2008 - Elsevier
A method for the simultaneous measurement of benzophenone (BP) sunscreen compounds, its derivatives 2,4-dihydroxybenzophenone (BP-1), 2-hydroxy-4-methoxybenzophenone (…
Number of citations: 85 www.sciencedirect.com
T Suzuki, S Kitamura, R Khota, K Sugihara… - Toxicology and applied …, 2005 - Elsevier
… The highest activity was observed with 2,4,4′-triOH-BP, followed by 2,3′,4,4′-tetrahydroxybenzophenone, 2,2′,4,4′-tetrahydroxybenzophenone, 3-hydroxybenzophenone and 2,2…
Number of citations: 384 www.sciencedirect.com
MH Li - Toxicological & Environmental Chemistry, 2012 - Taylor & Francis
Fourteen benzophenone-type UV filters and four paraben preservatives were selected to examine their acute toxicities on Dugesia japonica. The 48-h LC 50 values for planarians …
Number of citations: 44 www.tandfonline.com
M Basu, S Sarkar, S Pande, S Jana, AK Sinha… - Chemical …, 2009 - pubs.rsc.org
… maxima at 337 and 260 nm whereas 3-hydroxybenzophenone shows peaks at 315 and at … the absorption maxima of authentic 2- and 3-hydroxybenzophenone, and thus from the UV-…
Number of citations: 23 pubs.rsc.org
MF Teasley, DQ Wu, RL Harlow - Macromolecules, 1998 - ACS Publications
… The cyclic oligomers (cyclomers) of the title composition were prepared from 4-fluoro-3‘-hydroxybenzophenone by nucleophilic aromatic substitution. Cyclomers prepared in dimethyl …
Number of citations: 35 pubs.acs.org
TW Schultz, JR Seward… - … Toxicology and Chemistry …, 2000 - Wiley Online Library
… The 3-hydroxybenzophenone exhibited almost the same activity as the 4-hydroxy derivative, whereas the 2-hydroxy derivative was nonactive. It was observed while replacing the para-…
Number of citations: 54 setac.onlinelibrary.wiley.com
PJ Cox, D Kechagias, O Kelly - Acta Crystallographica Section B …, 2008 - scripts.iucr.org
… Three further benzophenones, 4,4′-bis(diethylamino)benzophenone (II), C21H28N2O, 3,4-dihydroxybenzophenone (III), C13H10O3, and 3-hydroxybenzophenone (IV), C13H10O2, …
Number of citations: 36 scripts.iucr.org
Y Kawamura, Y Ogawa, T Nishimura… - Journal of Health …, 2003 - jstage.jst.go.jp
… One exception was 3-hydroxybenzophenone which had no hydroxyl group at the 4-position, though its activity was rather strong. It was presumed that the two benzene rings of …
Number of citations: 139 www.jstage.jst.go.jp

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